A Prospective Crystallographic and Structural Analysis of 2,3,5,6-Tetramethyl-pyrazolo[1,2-a]pyrazole-1,7-dione
A Prospective Crystallographic and Structural Analysis of 2,3,5,6-Tetramethyl-pyrazolo[1,2-a]pyrazole-1,7-dione
Abstract: The pyrazolo[1,2-a]pyrazole scaffold is a recurring motif in medicinal and materials chemistry, yet the specific crystallographic characteristics of many of its derivatives remain unexplored. This guide presents a comprehensive, prospective framework for the complete crystallographic characterization of 2,3,5,6-tetramethyl-pyrazolo[1,2-a]pyrazole-1,7-dione (CAS 68654-22-8).[1] Although, to date, no public crystal structure data exists for this specific compound, this document outlines a robust, field-proven methodology for its synthesis, single-crystal growth, and subsequent X-ray diffraction analysis. By drawing parallels with structurally related pyrazole derivatives, we provide expert insights into the anticipated molecular geometry, crystal packing, and key structural parameters.[2][3] This whitepaper is intended to serve as an in-depth technical guide for researchers in structural chemistry, medicinal chemistry, and drug development, enabling them to successfully elucidate the three-dimensional structure of this and similar heterocyclic compounds.
Introduction: The Structural Significance of Pyrazolo[1,2-a]pyrazoles
The fusion of two pyrazole rings to form the pyrazolo[1,2-a]pyrazole bicyclic system creates a rigid, planar scaffold that is of significant interest in the development of novel therapeutic agents and functional materials.[4] Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5] The three-dimensional arrangement of atoms, dictated by the crystal structure, is fundamental to understanding structure-activity relationships (SAR) and designing next-generation molecules with enhanced potency and selectivity.[2]
The target molecule of this guide, 2,3,5,6-tetramethyl-pyrazolo[1,2-a]pyrazole-1,7-dione (Molecular Formula: C₁₀H₁₂N₂O₂), presents a symmetrical, substituted core.[1] Its crystallographic characterization would provide invaluable data on:
-
Molecular Conformation: Precisely defining the planarity of the fused ring system and the orientation of the methyl and carbonyl groups.
-
Intermolecular Interactions: Identifying the forces (e.g., C-H···O contacts, π-π stacking) that govern the crystal packing arrangement.
-
Solid-State Properties: Providing a basis for understanding physical properties such as melting point, solubility, and polymorphism.
This document provides the complete experimental and analytical blueprint for achieving this characterization.
Experimental Design: From Synthesis to High-Quality Single Crystals
A successful crystallographic analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.[6][7]
Proposed Synthesis Pathway
While various methods exist for pyrazole synthesis, a plausible route to the target compound involves a multi-step process, likely culminating in a cyclization reaction. A common strategy for forming similar fused heterocyclic systems is the condensation of a suitable hydrazine derivative with a 1,3-dicarbonyl compound.[4][8]
Caption: Proposed synthetic workflow for the target compound.
Protocol for Single-Crystal Growth
The growth of a single crystal suitable for X-ray diffraction is often the most challenging step.[9] It is an empirical process that relies on creating a state of slow supersaturation to allow for ordered molecular assembly.[10] We recommend attempting several methods in parallel.
Prerequisite: The starting material must be of the highest possible purity (>99%). Purification by recrystallization or column chromatography is essential.[11]
Recommended Crystallization Techniques:
-
Slow Solvent Evaporation (Primary Method):
-
Rationale: This is the simplest and most common method.[9][11] As the solvent slowly evaporates, the solution becomes supersaturated, promoting gradual crystal growth.
-
Protocol:
-
Dissolve 15-25 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) in a clean 4 mL vial. The compound should be soluble, but the solution should not be saturated at room temperature.[11]
-
Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow for very slow evaporation.
-
Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization chamber).
-
Monitor for crystal growth over several days to weeks.
-
-
-
Vapor Diffusion (for Milligram Quantities):
-
Rationale: This technique is excellent for small amounts of material and provides fine control over the rate of supersaturation.[9] It involves the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound in a less volatile solvent.
-
Protocol:
-
Prepare a concentrated solution of the compound (2-5 mg) in a good solvent (e.g., dichloromethane) in a small, open vial (e.g., 0.5 mL).
-
Place this small vial inside a larger, sealable vial or jar (e.g., 20 mL).
-
Add 2-3 mL of a volatile anti-solvent (e.g., pentane or diethyl ether) to the larger jar, ensuring the level is below the top of the inner vial.
-
Seal the outer jar and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the inner vial, reducing the compound's solubility and inducing crystallization.
-
-
-
Solvent Layering:
-
Rationale: This method creates a sharp interface between a solution of the compound and an anti-solvent, allowing crystallization to occur as the two layers slowly mix.[9]
-
Protocol:
-
Prepare a nearly saturated solution of the compound in a dense, "good" solvent (e.g., dichloromethane) in a narrow tube or vial.
-
Very carefully, using a syringe or pipette, slowly layer a less dense, miscible anti-solvent (e.g., hexane) on top of the solution, minimizing disturbance to the interface.
-
Seal the container and allow it to stand without vibration.
-
-
Single-Crystal X-ray Diffraction (scXRD) Analysis
Once a suitable crystal (typically 0.1-0.3 mm in each dimension, with sharp edges and no visible cracks) is obtained, the scXRD experiment can be performed.[12]
Caption: Standard workflow for single-crystal X-ray diffraction.
Step-by-Step Data Collection and Refinement Protocol
-
Crystal Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head, typically using cryo-oil.[2]
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal vibrations.[2] Diffraction data are collected using a modern diffractometer equipped with an X-ray source (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) and a sensitive detector.[2][13] A series of diffraction images are recorded as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the intensities of the thousands of diffraction spots. Corrections for factors like Lorentz-polarization effects and absorption are applied.
-
Structure Solution: The phase problem is solved using direct methods or Patterson techniques to generate an initial electron density map, from which the positions of most non-hydrogen atoms can be determined.
-
Structure Refinement: A model of the molecule is built and refined against the experimental data using full-matrix least-squares methods. This iterative process optimizes atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using software tools like PLATON and submitted to a crystallographic database for a CheckCIF report to ensure the quality and integrity of the model.
Predicted Structural Characteristics and Data
Based on the known structures of related pyrazole and pyrazolone derivatives, we can predict the likely structural features of 2,3,5,6-tetramethyl-pyrazolo[1,2-a]pyrazole-1,7-dione.[2][3][14]
Expected Molecular Geometry
-
Planarity: The central pyrazolo[1,2-a]pyrazole ring system is expected to be nearly planar.[15] Dihedral angles between the two fused five-membered rings will likely be very small (< 5°).
-
Bond Lengths: The N-N bond length is anticipated to be in the range of 1.36-1.42 Å. The C=O double bonds will be approximately 1.21-1.24 Å, and the C-N bonds within the ring system are expected to be between 1.34-1.40 Å, indicating some degree of electron delocalization.[14]
-
Substituent Orientation: The methyl groups attached to the sp² carbons will lie close to the plane of the bicyclic system. The geometry around the carbonyl carbons will be trigonal planar.
Hypothetical Crystallographic Data Summary
The following table presents a set of plausible crystallographic parameters for the title compound, based on common values for small, rigid heterocyclic molecules. This serves as a predictive guide for what researchers might expect to find.
| Parameter | Predicted Value | Rationale / Reference |
| Chemical Formula | C₁₀H₁₂N₂O₂ | Based on molecular structure.[1] |
| Formula Weight | 192.21 g/mol | Based on molecular structure.[1] |
| Crystal System | Monoclinic | A very common crystal system for pyrazole derivatives.[2][3] |
| Space Group | P2₁/c | A common centrosymmetric space group for organic molecules.[16] |
| a (Å) | ~ 8-12 | Typical range for a molecule of this size. |
| b (Å) | ~ 6-10 | Typical range for a molecule of this size. |
| c (Å) | ~ 12-18 | Typical range for a molecule of this size. |
| α (°) | 90 | Definition of the monoclinic system. |
| β (°) | ~ 95-110 | Common range for the non-90° angle in monoclinic systems. |
| γ (°) | 90 | Definition of the monoclinic system. |
| Volume (ų) | ~ 900-1200 | Calculated from typical unit cell dimensions. |
| Z (molecules/unit cell) | 4 | Most common value for the P2₁/c space group. |
| Calculated Density (g/cm³) | ~ 1.3-1.4 | Derived from the formula weight, Z, and predicted volume. |
| Radiation | Mo Kα (λ = 0.71073 Å) | Standard for small-molecule crystallography.[13] |
| Temperature (K) | 100(2) | Standard low temperature to reduce atomic motion.[2] |
| Final R indices [I>2σ(I)] | R1 < 0.05, wR2 < 0.10 | Target values for a well-refined structure. |
Conclusion and Future Directions
This technical guide provides a comprehensive, scientifically grounded roadmap for the complete crystallographic characterization of 2,3,5,6-tetramethyl-pyrazolo[1,2-a]pyrazole-1,7-dione. By following the detailed protocols for synthesis, crystal growth, and X-ray diffraction analysis, researchers can successfully determine the precise three-dimensional structure of this molecule. The resulting crystallographic data will be a critical contribution to the field, providing foundational knowledge for its potential application in drug design and materials science. It will allow for detailed computational studies, a deeper understanding of its structure-activity relationships, and the rational design of new, more effective analogues.
References
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC. Available at: [Link]
-
Small molecule crystallography. Excillum. Available at: [Link]
-
scXRD: Growing single crystals. University of York Chemistry Teaching Labs. Available at: [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Available at: [Link]
-
Small molecule X-ray crystallography. The University of Queensland. Available at: [Link]
-
How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available at: [Link]
-
Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. Available at: [Link]
-
Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. PMC. Available at: [Link]
-
Growing Quality Crystals. MIT Department of Chemistry. Available at: [Link]
-
Small Molecule Diffraction. Diamond Light Source. Available at: [Link]
-
Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Available at: [Link]
-
How to Grow Single Crystals | Organic Chemistry. YouTube. Available at: [Link]
-
Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Semantic Scholar. Available at: [Link]
-
Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Cambridge University Press & Assessment. Available at: [Link]
-
Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Available at: [Link]
-
Synthesis, Structural Characterization of Some Pyrazolo [1-5a] pyrimidine and imidazo[1,2-b]pyrazole Derivatives as Anti-cancer Activity. ResearchGate. Available at: [Link]
-
One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2‑a]pyridazinones into 3D-Rich Scaffolds. PMC. Available at: [Link]
-
Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. Chemical Review and Letters. Available at: [Link]
- Process for the regioselective synthesis of pyrazoles. Google Patents.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. visnav.in [visnav.in]
- 6. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rigaku.com [rigaku.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 11. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 14. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 15. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
